

In-Depth Technical Guide: m-Cyanobenzoic acid-13C6

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Compound of Interest

Compound Name: *m*-Cyanobenzoic acid-13C6

Cat. No.: B12421280

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **m-Cyanobenzoic acid-13C6**, a stable isotope-labeled compound increasingly utilized in advanced research. This document details its fundamental properties, applications in drug development and metabolic research, and protocols for its use.

Core Compound Properties

m-Cyanobenzoic acid, also known as 3-carboxybenzonitrile, is an aromatic compound featuring both a carboxylic acid and a nitrile functional group. The stable isotope-labeled version, **m-Cyanobenzoic acid-13C6**, incorporates six 13C atoms in its benzene ring, rendering it an invaluable tool for mass spectrometry-based analytical techniques.

Quantitative Data Summary

The key quantitative properties of m-Cyanobenzoic acid and its 13C6 isotopologue are summarized in the table below for easy comparison.

Property	m-Cyanobenzoic acid	m-Cyanobenzoic acid- 13C6
Molecular Formula	C ₈ H ₅ NO ₂	¹³ C ₆ C ₂ H ₅ NO ₂
Molecular Weight	147.13 g/mol [1]	153.05 g/mol
CAS Number	1877-72-1[1]	Not available
Appearance	Light yellow or yellow crystals[1]	White to off-white solid
Purity	≥98%[1]	Typically ≥98%

Applications in Research and Drug Development

The primary utility of **m-Cyanobenzoic acid-13C6** lies in its application as a tracer and an internal standard in various stages of drug discovery and development. Stable isotope labeling offers a non-radioactive and safe method to track molecules in biological systems.[2]

Metabolic Tracing and Flux Analysis

m-Cyanobenzoic acid-13C6 can be used as a tracer in metabolic studies.[3] By introducing the labeled compound into a biological system, researchers can track its metabolic fate, elucidating metabolic pathways and identifying novel metabolites. This is particularly crucial for understanding the metabolism of drug candidates and their potential toxicities.[2] 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell.[4][5]

Internal Standard for Quantitative Analysis

In bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS), **m-Cyanobenzoic acid-13C6** serves as an ideal internal standard.[3] Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This co-elution and similar ionization efficiency corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the unlabeled compound in complex biological matrices. Using 13C-labeled internal standards is often preferred over deuterium-labeled ones as they tend to have less chromatographic shift.

Precursor for Labeled Bioactive Molecules

m-Cyanobenzoic acid is a known intermediate in the synthesis of various pharmaceuticals, including the anticoagulant Betrixaban and the hemostatic agent p-aminomethylbenzoic acid.

[6] As such, **m-Cyanobenzoic acid-13C6** can be a critical starting material for the synthesis of 13C-labeled versions of these and other bioactive molecules, enabling detailed pharmacokinetic and pharmacodynamic (PK/PD) studies.

Experimental Protocols

Synthesis of m-Cyanobenzoic acid-13C6 (Analogous Method)

A specific, detailed synthesis protocol for **m-Cyanobenzoic acid-13C6** is not readily available in the public domain. However, a representative synthesis for a similar 13C6-labeled benzoic acid derivative, [13C6]3,4-diaminobenzoic acid, starting from [13C6]aniline, illustrates a viable synthetic strategy. This multi-step synthesis involves the protection of functional groups, nitration, reduction of the nitro group, and finally, the introduction and modification of the carboxylic acid and cyano groups.

A key step in the synthesis of many labeled benzoic acids is the carboxylation of a Grignard reagent with 13CO₂ or the hydrolysis of a benzonitrile precursor synthesized with a 13C-labeled cyanide source. For a fully labeled benzene ring, the synthesis would start with a commercially available 13C6-benzene or a similar precursor like 13C6-aniline.

Protocol for Metabolic Flux Analysis using LC-MS

This protocol outlines a general workflow for a 13C metabolic flux analysis (13C-MFA) experiment using a labeled tracer like **m-Cyanobenzoic acid-13C6**.

Objective: To determine the metabolic fate and quantify the flux of m-Cyanobenzoic acid through relevant metabolic pathways in a cell culture model.

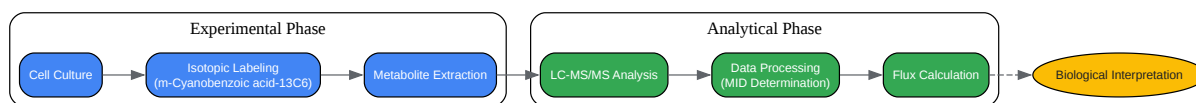
Methodology:

- Cell Culture and Labeling:
 - Culture cells of interest to a desired confluency.

- Replace the standard medium with a medium containing a known concentration of **m-Cyanobenzoic acid-13C6**.
- Incubate the cells for a predetermined time course to allow for uptake and metabolism of the labeled compound.
- Metabolite Extraction:
 - Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Quench metabolism by adding a cold solvent mixture (e.g., 80% methanol).
 - Scrape the cells and collect the cell lysate.
 - Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
- LC-MS/MS Analysis:
 - Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-QTOF MS).
 - Employ a suitable chromatographic method (e.g., reversed-phase or HILIC) to separate the metabolites.
 - The mass spectrometer should be operated in a full scan mode or a targeted SIM mode to detect the mass isotopologues of the parent compound and its expected metabolites.
- Data Analysis:
 - Process the raw LC-MS data to identify and quantify the different mass isotopologues for each metabolite of interest.
 - Correct for the natural abundance of ^{13}C .
 - Use the mass isotopologue distribution (MID) data to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).

Visualizations

Experimental Workflow for ^{13}C Metabolic Flux Analysis

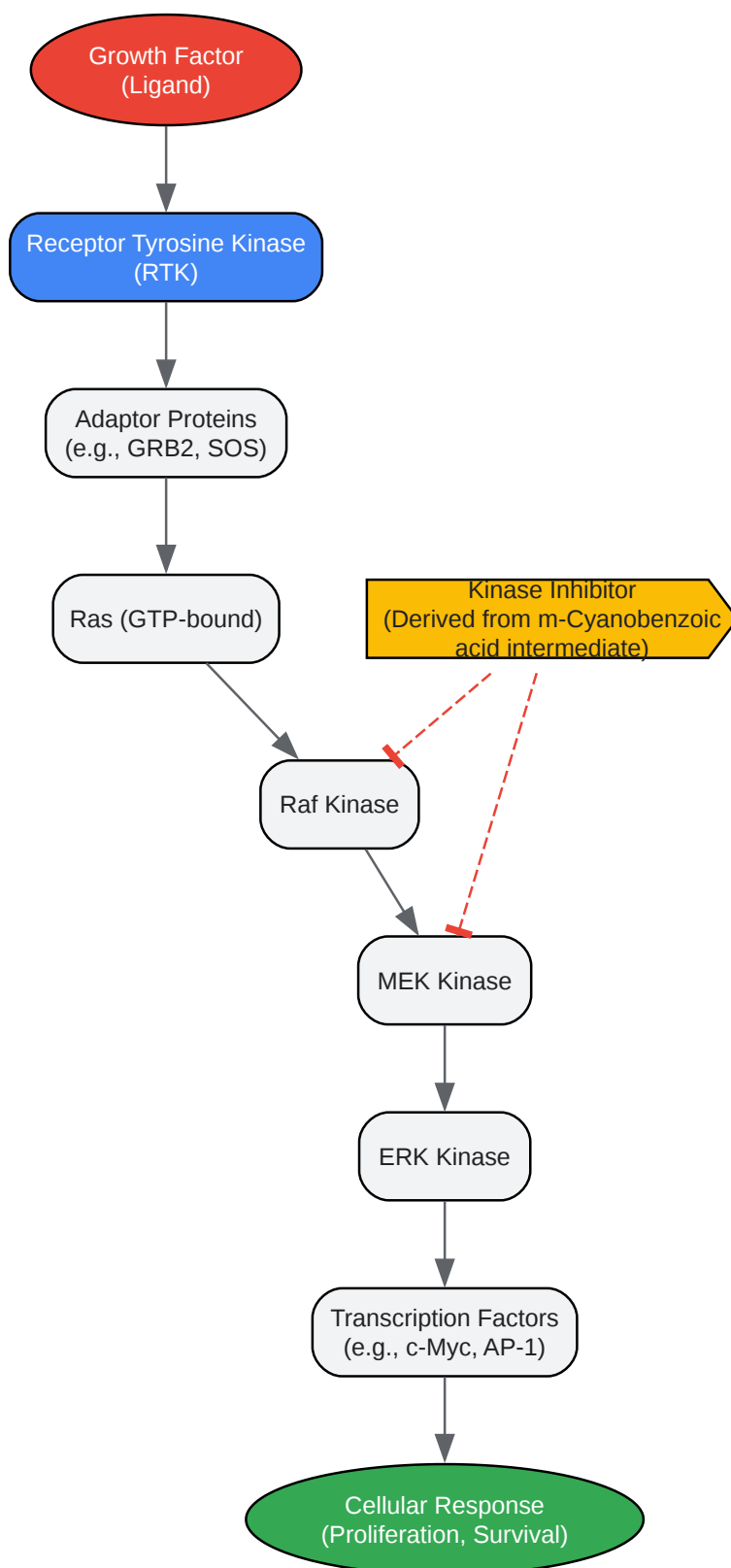


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Caption: Workflow for ^{13}C Metabolic Flux Analysis.

General Kinase Signaling Pathway

While m-Cyanobenzoic acid itself is not a direct modulator of signaling pathways, its derivatives are used as intermediates in the synthesis of kinase inhibitors. This diagram illustrates a generic kinase signaling pathway that such inhibitors might target.



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Caption: Generic Kinase Signaling Pathway Inhibition.

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